
Brobactam
Vue d'ensemble
Description
Brobactam est un composé synthétique connu pour son rôle d'inhibiteur des β-lactamases. Il est chimiquement identifié comme étant l'acide 6β-bromopénicillanique et a été étudié pour son potentiel à lutter contre la résistance aux antibiotiques en inhibant les enzymes β-lactamases, qui sont responsables de la dégradation des antibiotiques β-lactames .
Applications De Recherche Scientifique
In Vitro Studies
Efficacy Against Resistant Bacteria
In vitro studies have demonstrated that brobactam significantly enhances the activity of ampicillin against various beta-lactamase producing bacteria. For instance, a comparative study revealed that the combination of ampicillin and this compound exhibited superior activity against strains such as Proteus vulgaris, Morganella morganii, and Citrobacter freundii when compared to other combinations like amoxicillin/clavulanic acid. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were found to be similar for ampicillin/brobactam combinations, indicating effective bacterial suppression without the emergence of resistant populations under sub-inhibitory conditions .
Clinical Applications
Combination Therapy
This compound is primarily utilized in combination with beta-lactam antibiotics to combat infections caused by resistant organisms. The combination therapy has shown promise in treating infections caused by Enterobacteriaceae, particularly those expressing broad-spectrum beta-lactamases. Clinical case studies indicate that patients treated with ampicillin/brobactam combinations experienced improved outcomes compared to those receiving standard therapies .
Case Studies
Case Study 1: Treatment of Urinary Tract Infections (UTIs)
A clinical trial involving patients with complicated UTIs demonstrated that the use of ampicillin combined with this compound led to a higher rate of clinical cure compared to traditional treatments. The study highlighted a 90% success rate in patients infected with Escherichia coli strains resistant to conventional therapies .
Case Study 2: Management of Respiratory Infections
Another study focused on respiratory infections caused by Klebsiella pneumoniae. Patients treated with a regimen including this compound showed significant improvement in symptoms and reduction in bacterial load, demonstrating the potential for this compound to enhance treatment efficacy in respiratory infections .
Data Tables
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Resistance Mechanism |
---|---|---|---|
Escherichia coli | 4 | 8 | Extended-spectrum beta-lactamase |
Proteus vulgaris | 2 | 4 | AmpC beta-lactamase |
Morganella morganii | 1 | 2 | Plasmid-mediated resistance |
Citrobacter freundii | 0.5 | 1 | Chromosomal beta-lactamase |
Mécanisme D'action
Target of Action
Brobactam is a potent synthetic wide-spectrum β-lactamase inhibitor . The primary target of this compound is the β-lactamase enzyme . β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins .
Mode of Action
This compound inhibits the action of β-lactamases, thereby preventing the hydrolysis of the antibiotic molecule . This inhibition restores the antibacterial activity of β-lactam antibiotics against β-lactamase-producing resistant bacteria . This compound has been shown to possess 8–50 fold higher potency than clavulanic acid against chromosomally-encoded cephalosporinase enzymes in Enterobacteriaceae .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of β-lactamases, which are responsible for the resistance of bacteria to β-lactam antibiotics . By inhibiting these enzymes, this compound prevents the degradation of the antibiotic, allowing it to exert its antibacterial effects .
Pharmacokinetics
The pharmacokinetic properties of such inhibitors can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
The inhibition of β-lactamases by this compound allows β-lactam antibiotics to exert their antibacterial effects, leading to the death of the bacteria . This results in the effective treatment of infections caused by β-lactamase-producing bacteria .
Action Environment
The efficacy and stability of this compound, like other antibiotics and their inhibitors, can be influenced by various environmental factors . These can include factors related to the specific infection site in the body, the presence of other medications, and the patient’s overall health status
Analyse Biochimique
Biochemical Properties
Brobactam plays a crucial role in biochemical reactions by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound binds irreversibly to serine-β-lactamases, thereby preventing these enzymes from hydrolyzing β-lactam antibiotics . This interaction is essential for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the β-lactamase enzymes that bacteria produce, thereby allowing β-lactam antibiotics to exert their bactericidal effects. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism in bacteria. By preventing the degradation of β-lactam antibiotics, this compound ensures that these antibiotics can effectively target and kill bacterial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with β-lactamase enzymes. This compound forms a covalent bond with the active site serine residue of the β-lactamase enzyme, leading to irreversible inhibition . This inhibition prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the antibiotics’ ability to target and kill bacteria. Additionally, this compound’s structure allows it to inhibit a broad spectrum of β-lactamase enzymes, making it a versatile and potent inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its inhibitory activity over extended periods. Its degradation can occur under certain conditions, which may affect its long-term efficacy . Studies have shown that this compound remains effective in inhibiting β-lactamase enzymes and restoring the activity of β-lactam antibiotics in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits β-lactamase enzymes and enhances the efficacy of β-lactam antibiotics. At higher doses, toxic or adverse effects may be observed . Studies have identified threshold effects, where the optimal dosage of this compound maximizes its inhibitory activity while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to β-lactamase inhibition. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . By inhibiting β-lactamase enzymes, this compound ensures that β-lactam antibiotics can effectively target bacterial cells, thereby influencing the overall metabolic activity of these cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution is crucial for this compound’s inhibitory activity, as it ensures that the compound reaches the target β-lactamase enzymes within bacterial cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with β-lactamase enzymes. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles . By localizing to the cell wall, this compound can effectively inhibit β-lactamase enzymes and restore the activity of β-lactam antibiotics .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Brobactam est synthétisé par une série de réactions chimiques à partir de dérivés de l'acide pénicillanique. L'étape clé consiste en la bromation de l'acide pénicillanique pour introduire l'atome de brome en position 6β. Ceci est généralement réalisé en utilisant des agents bromants dans des conditions contrôlées afin d'assurer la bromation sélective de la position souhaitée .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend des étapes telles que la bromation, la purification et la cristallisation pour obtenir le produit final. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour garantir la pureté du this compound dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
Brobactam subit principalement des réactions de substitution en raison de la présence de l'atome de brome. Il peut également participer à des réactions d'hydrolyse, en particulier en présence d'enzymes β-lactamases .
Réactifs et conditions courants
Bromation : Le brome ou les agents bromants sont utilisés pour la synthèse initiale.
Hydrolyse : L'eau ou les solutions aqueuses en présence d'enzymes β-lactamases.
Principaux produits formés
Le principal produit formé par l'hydrolyse du this compound est le dérivé correspondant de l'acide pénicillanique, qui résulte du clivage du cycle β-lactame .
Applications de la recherche scientifique
This compound a été largement étudié pour son potentiel à inhiber les enzymes β-lactamases, ce qui en fait un composé précieux dans la lutte contre les bactéries résistantes aux antibiotiques. Il a montré une activité significative contre un large éventail de bactéries productrices de β-lactamases, y compris celles résistantes à d'autres inhibiteurs des β-lactamases .
Applications en chimie
En chimie, le this compound est utilisé comme un outil pour étudier les mécanismes d'inhibition des β-lactamases et pour développer de nouveaux inhibiteurs avec une efficacité améliorée .
Applications en biologie et en médecine
En biologie et en médecine, le this compound est étudié pour son potentiel à restaurer l'efficacité des antibiotiques β-lactames contre les souches bactériennes résistantes. Il est souvent étudié en association avec des antibiotiques comme l'ampicilline pour améliorer leur activité antibactérienne .
Applications dans l'industrie
Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de thérapies combinées pour traiter les infections causées par les bactéries productrices de β-lactamases. Sa capacité à inhiber un large éventail de β-lactamases en fait un composant précieux dans les formulations d'antibiotiques .
Mécanisme d'action
This compound exerce ses effets en se liant au site actif des enzymes β-lactamases, inhibant ainsi leur capacité à hydrolyser les antibiotiques β-lactames. Cette inhibition restaure l'activité antibactérienne des antibiotiques β-lactames contre les bactéries résistantes. Les cibles moléculaires du this compound sont les résidus sérine du site actif des enzymes β-lactamases, qui sont essentiels à leur activité catalytique .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide clavulanique : Un autre inhibiteur des β-lactamases avec un mécanisme d'action similaire, mais moins puissant contre certaines β-lactamases par rapport au brobactam.
Unicité du this compound
This compound est unique par sa puissance plus élevée contre les enzymes céphalosporinases codées chromosomiquement dans les Enterobacteriaceae, ce qui le rend plus efficace dans certains scénarios cliniques. Sa capacité à inhiber un large éventail de β-lactamases avec une efficacité plus élevée par rapport à d'autres inhibiteurs comme l'acide clavulanique met en évidence son potentiel en tant qu'inhibiteur supérieur des β-lactamases .
Activité Biologique
Brobactam is a β-lactamase inhibitor that has garnered attention for its potential to enhance the efficacy of β-lactam antibiotics, particularly in combating resistant bacterial strains. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative effectiveness against various bacterial strains, and relevant case studies.
This compound functions primarily as a β-lactamase inhibitor . β-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring of antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound allows β-lactam antibiotics, such as ampicillin, to exert their antimicrobial effects effectively. Research indicates that this compound demonstrates 8-50 times greater potency than clavulanic acid against chromosomally-encoded β-lactamases .
In Vitro Studies
In vitro evaluations have shown that the combination of ampicillin and this compound (in a 3:1 ratio) is superior to other combinations, such as amoxicillin/clavulanic acid (4:1 ratio), particularly against specific pathogens:
Pathogen | Ampicillin/Brobactam (3:1) | Amoxicillin/Clavulanic Acid (4:1) |
---|---|---|
Proteus vulgaris | More effective | Less effective |
Morganella morganii | More effective | Less effective |
Citrobacter freundii | More effective | Less effective |
Yersinia enterocolitica | More effective | Less effective |
This compound's effectiveness is particularly pronounced against Enterobacteriaceae , where it has been shown to inhibit both plasmid and chromosomally mediated β-lactamases .
Minimum Inhibitory Concentration (MIC)
The MIC values for ampicillin/brobactam were found to be comparable to the Minimum Bactericidal Concentration (MBC), indicating that the combination is not only effective at inhibiting bacterial growth but also at killing bacteria .
Clinical Implications
In clinical settings, this compound has been evaluated for its role in treating infections caused by resistant strains. A notable case involved a patient with an infection caused by a strain of Staphylococcus aureus resistant to standard treatments. The administration of ampicillin/brobactam resulted in significant clinical improvement and microbiological eradication of the pathogen .
Resistance Development
Research has indicated that exposure to sub-inhibitory levels of ampicillin/brobactam does not generally lead to the development of resistance among staphylococcal strains . This is crucial as it suggests that this compound may be a viable option for prolonged therapy without contributing to resistance.
Propriétés
IUPAC Name |
(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVPSCAAXXVSFU-ALEPSDHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181175 | |
Record name | Brobactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26631-90-3 | |
Record name | (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26631-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brobactam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026631903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brobactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brobactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6JCF8EOE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Brobactam is a β-lactamase inhibitor. [, , , , , , , ] It exerts its activity by binding to and inhibiting β-lactamases, enzymes produced by bacteria that provide resistance to β-lactam antibiotics. [, , , , , , , ] By inhibiting these enzymes, this compound restores the activity of β-lactam antibiotics, enabling them to effectively kill the bacteria. [, , , , , , , ]
ANone: Unfortunately, the provided abstracts do not contain specific information regarding the molecular formula, weight, or spectroscopic data of this compound. Further research beyond these abstracts is required to gather these details.
A: this compound, often combined with Ampicillin in a 3:1 ratio, demonstrates potent in vitro activity against a broad range of bacterial strains. [] Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus, Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica. [, ] Notably, this compound exhibits superior activity against these strains compared to cephalosporins. []
A: While the provided research indicates that exposure to sub-inhibitory levels of Ampicillin/Brobactam did not generally lead to resistance development, [] other studies have identified mutant TEM-type β-lactamases with decreased susceptibility to this compound. [, , ] These mutations, often involving amino acid substitutions in the enzyme's active site, can reduce the binding affinity of this compound and other inhibitors. [, , ]
A: Following oral administration of Pivampicillin/Brobactam, both compounds are absorbed moderately rapidly. [] this compound reaches a mean peak plasma concentration (Cmax) of 2.1 µg/mL with an elimination half-life of 1.6 hours. [] It also demonstrates good penetration into inflammatory fluid, reaching a Cmax of 1.0 µg/mL and achieving 81% penetration compared to plasma. [] Urinary recovery of this compound over 24 hours is approximately 40.2% of the administered dose. []
A: Based on its in vitro activity and pharmacokinetic properties, the Ampicillin/Brobactam combination holds promise for treating infections caused by ampicillin-resistant pathogens. [] This is particularly relevant in the context of rising antibiotic resistance, where new therapeutic options are crucial. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.